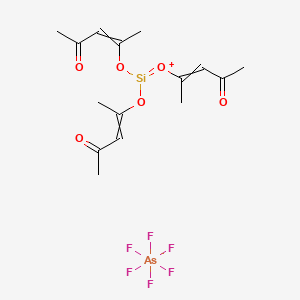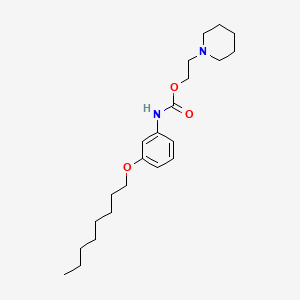![molecular formula C17H15NO2 B13768707 4h-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]-](/img/structure/B13768707.png)
4h-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4H-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]- is a synthetic compound belonging to the benzopyran family. This compound is characterized by a benzopyran core structure with a dimethylamino phenyl substituent. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]- typically involves the reaction of o-hydroxyacetophenone with 4-dimethylaminobenzaldehyde using piperidine as a catalyst. This reaction forms a chalcone intermediate, which is then cyclized using hydrogen peroxide in the Algar-Flynn-Oyamada method to yield the desired benzopyran compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications, with appropriate modifications to reaction conditions and purification processes to ensure high yield and purity.
化学反応の分析
Types of Reactions
4H-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyran derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
4H-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4H-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]- involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes, which are involved in the breakdown of acetylcholine in the nervous system . This inhibition can lead to increased levels of acetylcholine, potentially benefiting conditions like Alzheimer’s disease.
類似化合物との比較
Similar Compounds
4H-1-Benzopyran-4-one: The parent compound without the dimethylamino phenyl substituent.
2,3-Dihydro-5-hydroxy-7-methoxy-2-phenyl-4H-1-benzopyran-4-one: A derivative with additional hydroxyl and methoxy groups.
7-Isopropoxy-3-phenyl-4H-1-benzopyran-4-one: Known for its osteoblast-stimulating activity.
Uniqueness
4H-1-Benzopyran-4-one,2-[3-(dimethylamino)phenyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit both AChE and BChE enzymes sets it apart from other benzopyran derivatives, making it a valuable compound for research in neurodegenerative diseases .
特性
分子式 |
C17H15NO2 |
|---|---|
分子量 |
265.31 g/mol |
IUPAC名 |
2-[3-(dimethylamino)phenyl]chromen-4-one |
InChI |
InChI=1S/C17H15NO2/c1-18(2)13-7-5-6-12(10-13)17-11-15(19)14-8-3-4-9-16(14)20-17/h3-11H,1-2H3 |
InChIキー |
AUPOSDJVEKGHHI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=CC(=C1)C2=CC(=O)C3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]sulfanyl}phenyl)formamide](/img/structure/B13768632.png)
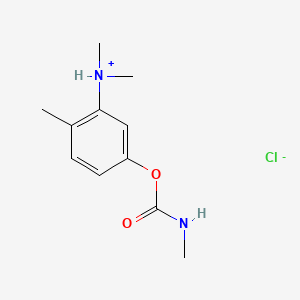
![[[4-[cyano-(4-methoxyphenyl)methylidene]cyclohexa-2,5-dien-1-ylidene]amino] N-phenylcarbamate](/img/structure/B13768635.png)
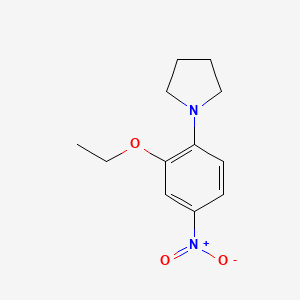
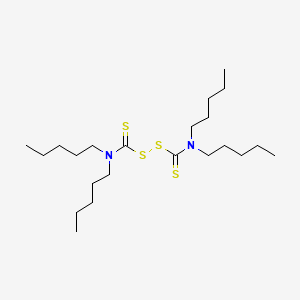
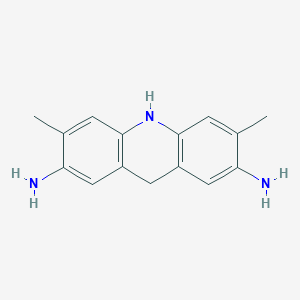
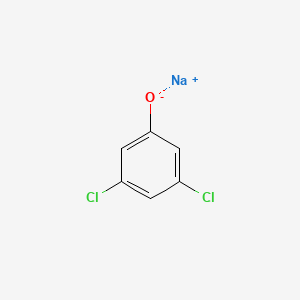
![n-[(2-Ethoxyphenyl)carbamoyl]octadecanamide](/img/structure/B13768690.png)
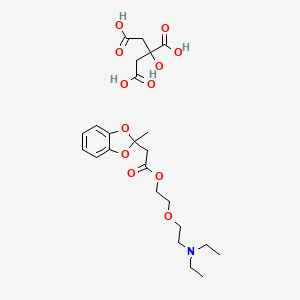
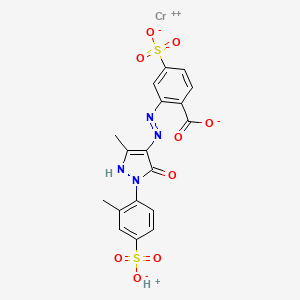
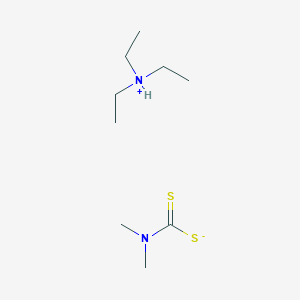
![4-[[5-(Aminocarbonyl)-2-chlorophenyl]azo]-3-hydroxy-N-phenylnaphthalene-2-carboxamide](/img/structure/B13768714.png)
